molecular formula C23H26N4O5S B4101296 4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide

4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide

Cat. No.: B4101296
M. Wt: 470.5 g/mol
InChI Key: HQTMFDHCJBZRIH-UHFFFAOYSA-N
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Description

4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinyl group and a benzenesulfonamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can disrupt viral replication and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a protease inhibitor sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-[[2,5-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c24-33(31,32)19-9-5-16(6-10-19)11-12-25-20-14-22(29)27(23(20)30)15-17-3-7-18(8-4-17)26-13-1-2-21(26)28/h3-10,20,25H,1-2,11-15H2,(H2,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMFDHCJBZRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide
Reactant of Route 2
4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide
Reactant of Route 4
4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide
Reactant of Route 5
4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide
Reactant of Route 6
4-[2-({2,5-Dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide

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